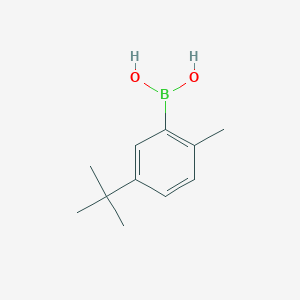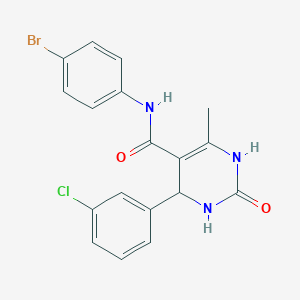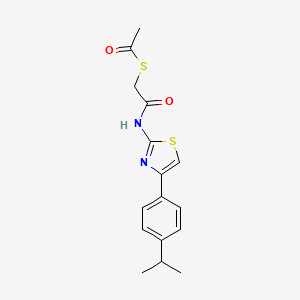![molecular formula C15H19N3O3S B2578671 7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide CAS No. 1474056-83-1](/img/structure/B2578671.png)
7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide” is a complex organic molecule. It contains a total of 58 atoms, including 27 Hydrogen atoms, 21 Carbon atoms, 5 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a large number of atoms. The geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analyses can be conducted using density functional theory (DFT) calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties can include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume .科学的研究の応用
K(ATP) Channel Activation Properties and Tissue Selectivity
The structural analogs of 7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide have been explored for their K(ATP) channel activation properties. These compounds, structurally related to known potassium channel openers, exhibit diverse potency and tissue selectivity based on the nature of substituents at specific positions. Compounds with specific alkylamino side chains and substituents have shown potent and selective inhibition of insulin release from pancreatic B-cells, indicating potential therapeutic applications in managing insulin levels (Boverie et al., 2005).
AMPA Receptor Potentiation
Another line of research investigates the role of analogs in potentiation of AMPA-type ionotropic glutamate receptors. This has implications for treating neurological disorders like Alzheimer's disease. The study synthesized and evaluated a series of these compounds, finding that specific trialkyl-substituted versions significantly increase AMPA receptor-mediated responses. Structural analysis helped understand the unexpected structure-activity relationship, contributing to the development of more effective neurological disorder treatments (Larsen et al., 2016).
Binding to Human Albumin
Research has also focused on the binding affinity of benzothiadiazines to human albumin, providing insights into the drug-protein interaction dynamics. The study demonstrated that the benzothiadiazine nucleus and its derivatives are highly bound to human albumin, with binding affinity influenced by the presence of specific substituents. These findings have implications for the pharmacokinetics and distribution of such compounds in the body (Sellers & Koch-weser, 1974).
Taurine Antagonism
Unexpectedly, a series of benzothiadiazine dioxides was discovered to interact with GABA systems, with one compound identified as a selective antagonist of taurine. This opens new avenues for research into neurotransmitter modulation and potential treatments for related disorders (Girard et al., 1982).
Positive Allosteric Modulation of AMPA Receptors
Further exploration into the nootropic activity of benzothiadiazine derivatives has revealed compounds acting as positive allosteric modulators of AMPA receptors. These findings are crucial for developing new treatments for cognitive impairments and understanding the role of allosteric modulation in cognitive enhancement (Citti et al., 2016).
特性
IUPAC Name |
(7-methyl-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-10-5-7-18(8-6-10)15(19)14-17-16-12-9-11(2)3-4-13(12)22(14,20)21/h3-4,9-10,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHXUYINSXFQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NNC3=C(S2(=O)=O)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2578589.png)
![2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2578590.png)
![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2578595.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide](/img/structure/B2578598.png)
![N-cyclopentyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2578599.png)


![4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2578604.png)
![N-[[4-cyclohexyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2578605.png)

![N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide](/img/structure/B2578609.png)